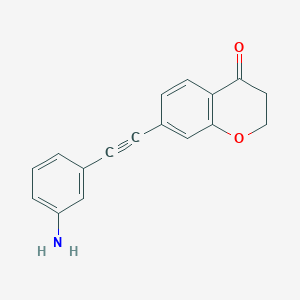
7-((3-Aminophenyl)ethynyl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((3-Aminophenyl)ethynyl)chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one framework consists of a benzene ring fused to a dihydropyranone ring, making it a crucial building block in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 7-((3-Aminophenyl)ethynyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Analyse Chemischer Reaktionen
7-((3-Aminophenyl)ethynyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, aqueous sodium hydroxide, and potassium carbonate . Major products formed from these reactions include 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one and 3-aryloxypropanenitriles .
Wissenschaftliche Forschungsanwendungen
7-((3-Aminophenyl)ethynyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for designing novel compounds with significant biological activities. In biology and medicine, it exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . It is also used in the treatment of bronchial asthma and as a bleaching agent in photosynthesis .
Wirkmechanismus
The mechanism of action of 7-((3-Aminophenyl)ethynyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and act as an antioxidant .
Vergleich Mit ähnlichen Verbindungen
7-((3-Aminophenyl)ethynyl)chroman-4-one can be compared with other chroman-4-one derivatives, such as flavanones, isoflavones, and spirochromanones. These compounds share a similar chroman-4-one framework but differ in their substituents and biological activities . For instance, flavanones exhibit significant antibacterial activity, while isoflavones are known for their estrogenic inhibitor properties .
Biologische Aktivität
7-((3-Aminophenyl)ethynyl)chroman-4-one is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C16H13N, with a molecular weight of approximately 239.28 g/mol. The compound features a chroman backbone with an ethynyl group and an amino-substituted phenyl ring, contributing to its unique chemical reactivity and biological properties.
Anticancer Activity
Research indicates that compounds with a chroman-4-one structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of chroman-4-one can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Table 1: Anticancer Activity of Chroman Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.2 | Apoptosis induction |
| Chroman derivative A | HepG2 | 4.8 | Cell cycle arrest |
| Chroman derivative B | HCT-116 | 6.1 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Efficacy of Chroman Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | This compound |
| Escherichia coli | 20 | Chroman derivative C |
| Pseudomonas aeruginosa | 25 | Chroman derivative D |
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer effects of various chroman derivatives, including this compound. The results indicated that this compound significantly reduced tumor volume in xenograft models, suggesting its potential for therapeutic use in oncology .
- Antimicrobial Screening : In another investigation focused on antimicrobial properties, this compound was tested against several bacterial strains. The findings revealed that it exhibited considerable antibacterial activity, particularly against resistant strains .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial metabolism, leading to reduced cell viability.
Eigenschaften
Molekularformel |
C17H13NO2 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
7-[2-(3-aminophenyl)ethynyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H13NO2/c18-14-3-1-2-12(10-14)4-5-13-6-7-15-16(19)8-9-20-17(15)11-13/h1-3,6-7,10-11H,8-9,18H2 |
InChI-Schlüssel |
MAJPFCYXZUVUJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C=CC(=C2)C#CC3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















